molecular formula C15H22N2O3 B2951356 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2379997-43-8

2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone

Cat. No. B2951356
CAS RN: 2379997-43-8
M. Wt: 278.352
InChI Key: XTCNQBFOCINZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, also known as MPOE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at the D3 receptor. The dopamine D3 receptor is a type of dopamine receptor that is primarily found in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of dopamine at the D3 receptor, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone may have potential therapeutic effects in various diseases, including addiction, depression, and anxiety.
Biochemical and Physiological Effects
Studies have shown that 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has various biochemical and physiological effects. For example, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to decrease the release of dopamine in the brain, which is thought to be responsible for its potential therapeutic effects in addiction and other psychiatric disorders. 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has also been shown to decrease the expression of the dopamine D3 receptor in the brain, which may be responsible for its potential therapeutic effects in depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is that it is a selective dopamine D3 receptor antagonist, which means it can be used to study the role of the dopamine D3 receptor in various diseases. Another advantage is that 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has potential therapeutic effects in various diseases, which makes it a promising drug candidate. However, one limitation of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is that it is relatively new and has not been extensively studied, which means its safety and efficacy are not yet fully known.

Future Directions

There are several future directions for the study of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One direction is to further investigate its potential therapeutic effects in various diseases, including addiction, depression, and anxiety. Another direction is to develop new drugs based on the scaffold of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. Additionally, future studies could investigate the safety and efficacy of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in animal models and clinical trials. Finally, future studies could investigate the role of the dopamine D3 receptor in various diseases and the potential of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone as a tool to study this receptor.

Synthesis Methods

2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone can be synthesized using a three-step process. The first step involves the reaction of 2-methyl-4-pyridinemethanol with 4-chlorobutyryl chloride to produce 4-[(2-methylpyridin-4-yl)oxymethyl]butyryl chloride. The second step involves the reaction of the intermediate product with piperidine to produce 4-[(2-methylpyridin-4-yl)oxymethyl]piperidine. The final step involves the reaction of the intermediate product with methoxyacetyl chloride to produce 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone.

Scientific Research Applications

2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential as a tool to study the role of dopamine receptors in the brain. In drug discovery, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential as a scaffold for the development of new drugs.

properties

IUPAC Name

2-methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-12-9-14(3-6-16-12)20-10-13-4-7-17(8-5-13)15(18)11-19-2/h3,6,9,13H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCNQBFOCINZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.